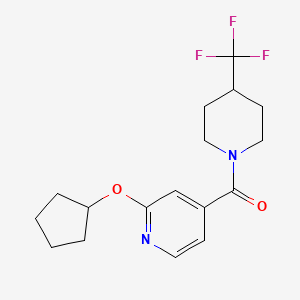

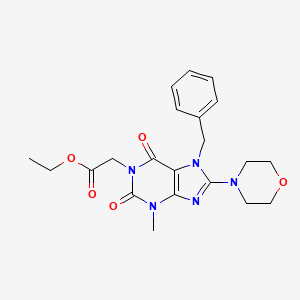

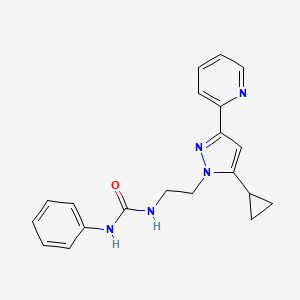

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, commonly known as CPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies related to the central nervous system.

Scientific Research Applications

Protein Kinase Inhibition

The pyrido[3,4-g]quinazoline scaffold, to which our compound belongs, has been identified as a relevant scaffold for protein kinase inhibition. Specifically, the planar pyrido[3,4-g]quinazoline tricyclic system is essential for maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives of our compound and evaluated them against a panel of protein kinases. The results underscore the importance of the planarity of this heterocyclic system in achieving potent kinase inhibition .

Anti-Fibrosis Activity

In a screening study, some derivatives of our compound exhibited better anti-fibrosis activity than Pirfenidone (a known anti-fibrotic agent) on HSC-T6 cells. This suggests potential applications in fibrosis-related conditions .

Anti-Tubercular Activity

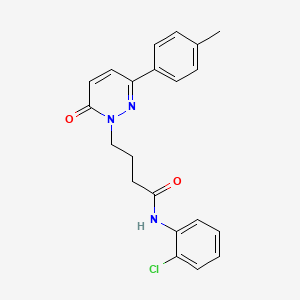

Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, structurally related to our compound, were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While our compound itself was not directly studied in this context, its structural features may inspire further investigations in the field of tuberculosis drug development .

Chemical Synthesis and Derivatives

The synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives involves opening the central cycle of the pyrido[3,4-g]quinazoline scaffold. Grignard reagents play a crucial role in the preparation of these derivatives. Researchers have explored various synthetic pathways to access these compounds .

Molecular Shape and Interactions

The planarity of the pyridoquinazoline system impacts its interactions with targeted protein kinases. Understanding the molecular shape and substituent effects is essential for optimizing drug design within this scaffold .

Structure-Activity Relationships

Researchers have investigated the critical roles of aminopyrimidine and pyridine moieties, as well as substituents at specific positions, in achieving desired protein kinase inhibitory effects. These structure-activity relationships guide further modifications and optimization of related compounds .

properties

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2/c18-17(19,20)13-6-9-22(10-7-13)16(23)12-5-8-21-15(11-12)24-14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFUEOLVCTVDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2563356.png)